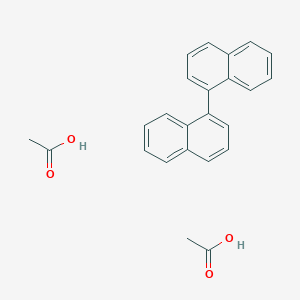

(S)-(+)-1,1'-BI(2-Naphthyl diacetate)

Description

Significance of Axially Chiral Binaphthalene Derivatives in Chiral Science

Axially chiral binaphthalene derivatives, such as BINOL and its analogues, are of paramount importance in chiral science. calis.edu.cnwikipedia.orgnih.gov Their unique, sterically hindered structure around the C1-C1' bond creates a stable chiral axis, making them exceptional ligands and catalysts in a vast array of asymmetric reactions. nih.govnih.govnih.gov This structural feature allows for the effective transfer of chirality, enabling the synthesis of enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and materials science. nih.govnih.gov The C2 symmetry often present in these molecules provides a well-defined and predictable chiral environment, leading to high levels of stereocontrol in chemical transformations. nih.gov

Overview of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) as a Key Chiral Scaffold

(S)-(+)-1,1'-BI(2-Naphthyl diacetate) is a derivative of the renowned chiral auxiliary, 1,1'-bi-2-naphthol (B31242) (BINOL). It serves as a crucial chiral building block and a precursor for the generation of other valuable chiral ligands and catalysts. The acetylation of the hydroxyl groups of (S)-BINOL to form the diacetate can be a strategic step in multi-step synthetic sequences. This modification can influence the compound's solubility and reactivity, and the acetate (B1210297) groups can be readily hydrolyzed to regenerate the parent BINOL when needed. orgsyn.org

Table 1: Physicochemical Properties of (S)-(+)-1,1'-BI(2-Naphthyl diacetate)

| Property | Value |

| CAS Number | 69677-98-1 |

| Molecular Formula | C₂₄H₁₈O₄ |

| Molecular Weight | 370.40 g/mol |

| Appearance | White to light beige crystalline powder |

Historical Context of 1,1'-Bi-2-naphthol (BINOL) and its Ester Derivatives in Asymmetric Synthesis

The journey of BINOL and its derivatives in asymmetric synthesis is a rich one. The discovery that optically active BINOL could be used as a ligand in transition-metal catalyzed reactions was a watershed moment in the field. wikipedia.orgorgsyn.org The initial challenge was the resolution of racemic BINOL into its individual enantiomers. wikipedia.org Over the years, various methods have been developed, including the enzymatic hydrolysis of BINOL diesters. orgsyn.org This method often involves the selective hydrolysis of one enantiomer of the diester by an enzyme, leaving the other enantiomer intact and thus achieving resolution. orgsyn.org The ester derivatives, such as the diacetate, play a pivotal role in these resolution strategies. orgsyn.org The development of efficient synthetic routes to enantiomerically pure BINOL and its derivatives has made them readily available and widely used chiral sources in asymmetric catalysis. wikipedia.orgorgsyn.org

Atropisomerism and Chirality in Binaphthyl Systems

The chirality of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) is a direct consequence of a phenomenon known as atropisomerism. calis.edu.cnnih.gov This type of isomerism arises from restricted rotation around a single bond, in this case, the C1-C1' bond connecting the two naphthalene (B1677914) rings. The steric hindrance caused by the bulky naphthalene units prevents free rotation, leading to the existence of stable, non-superimposable mirror-image isomers (enantiomers). calis.edu.cnnih.gov These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis. The stability of these atropisomers is a key factor in their successful application in asymmetric synthesis, as they maintain their chiral integrity throughout the course of a reaction. calis.edu.cnnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H22O4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

acetic acid;1-naphthalen-1-ylnaphthalene |

InChI |

InChI=1S/C20H14.2C2H4O2/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20;2*1-2(3)4/h1-14H;2*1H3,(H,3,4) |

InChI Key |

DJUHRILTVUZDIO-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for S + 1,1 Bi 2 Naphthyl Diacetate

Strategies for Enantiopure 1,1'-Bi-2-naphthol (B31242) (BINOL) Precursors

The direct synthesis of enantiomerically enriched BINOL from 2-naphthol (B1666908) via asymmetric oxidative coupling is a highly attractive and efficient method. nih.gov This approach utilizes transition-metal catalysts coordinated with chiral ligands to control the stereochemistry of the coupling reaction. Various metal complexes have been developed for this purpose, with copper, iron, and vanadium being among the most successful. researchgate.net

Copper-Catalyzed Systems: Copper complexes are widely employed for the oxidative dimerization of 2-naphthols. For instance, a copper catalyst generated in situ from CuI and a ligand synthesized from picolinic acid and substituted BINOLs has been used for the asymmetric oxidative coupling of 2-naphthols, achieving excellent enantioselectivities of up to 96% ee. nih.govencyclopedia.pub Another approach involves a Cu(II) macrocyclic complex, which has been shown to mediate the coupling of 2-naphthol derivatives, yielding (R)-BINOLs with good yields and enantiomeric excesses. encyclopedia.pubresearchgate.net

Iron-Catalyzed Systems: Iron catalysts offer a less expensive and more environmentally benign alternative. A notable example involves an iron complex generated in situ from Fe(ClO₄)₂ and a chiral bisquinolyldiamine (BQCN) ligand. nih.govnih.gov This system has been applied to the asymmetric oxidative homo-coupling of 2-naphthols, affording (S)-BINOL derivatives in high yields (up to 99%) and with enantiomeric excesses reaching up to 81%. nih.govnih.gov Chiral diphosphine oxide-iron(II) complexes have also been developed for the enantioselective aerobic coupling of 2-naphthol derivatives. nih.govencyclopedia.pub

Vanadium-Catalyzed Systems: Vanadium-based catalysts have also proven effective. Complexes derived from VOSO₄ and Schiff base ligands, which are generated from the condensation of (S)-tert-leucine and 3,3'-formyl-(R)-BINOL, have been successfully used to synthesize both (R)- and (S)-BINOL with yields ranging from 46% to 76% and enantiomeric excesses up to 91%. nih.govencyclopedia.pub

| Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| CuI / Picolinic acid-BINOL ligand | (R)-BINOL derivatives | Up to 89% | Up to 96% |

| Fe(ClO₄)₂ / BQCN ligand | (S)-BINOL derivatives | Up to 99% | Up to 81% |

| VOSO₄ / Schiff base ligand | (R)- or (S)-BINOL | 46-76% | Up to 91% |

An alternative to direct asymmetric synthesis is the preparation of racemic BINOL followed by the separation of the enantiomers. Racemic BINOL can be readily synthesized by the oxidative coupling of 2-naphthol using an achiral oxidant such as iron(III) chloride. wikipedia.orgchemeurope.com Subsequently, various optical resolution techniques can be applied to isolate the desired (S)-enantiomer.

Enzymatic resolution is a powerful technique that exploits the stereoselectivity of enzymes. A common strategy involves the acylation of racemic BINOL to form a diester, followed by enantioselective hydrolysis catalyzed by an enzyme.

For example, racemic BINOL can be esterified with pentanoyl chloride to produce the dipentanoate derivative. wikipedia.orgorgsyn.org The enzyme cholesterol esterase, often sourced from bovine pancreas acetone (B3395972) powder, can then selectively hydrolyze the (S)-diester, leaving the (R)-diester unreacted. wikipedia.orgchemeurope.comorgsyn.org The resulting (S)-BINOL and the unhydrolyzed (R)-dipentanoate can then be separated. The (R)-dipentanoate can subsequently be hydrolyzed chemically (e.g., using sodium methoxide) to yield (R)-BINOL. wikipedia.orgchemeurope.com Lipases, such as immobilized Pseudomonas sp. lipoprotein lipase, have also been employed in the kinetic resolution of BINOL in the presence of an acyl donor like isopropenyl acetate (B1210297). nih.gov This chemoenzymatic dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govrsc.org

This classical resolution method involves reacting the racemic BINOL, which is weakly acidic, with a chiral base to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net

One of the most effective and widely used resolving agents for BINOL is N-benzylcinchonidinium chloride, a Cinchona alkaloid derivative. wikipedia.orgchemeurope.commyuchem.com This chiral ammonium (B1175870) salt forms a crystalline inclusion complex preferentially with the (R)-enantiomer of BINOL. researchgate.netorgsyn.org When a solution of racemic BINOL and N-benzylcinchonidinium chloride in a suitable solvent (e.g., acetonitrile) is prepared, the complex of the (R)-enantiomer precipitates, leaving the (S)-enantiomer enriched in the mother liquor. wikipedia.orgchemeurope.comorgsyn.org After separation, the salt is broken (e.g., with dilute acid) to recover the pure (R)-BINOL, and the (S)-BINOL is isolated from the supernatant. orgsyn.org This method is highly efficient, providing both enantiomers in high yield (85-93%) and excellent enantiomeric purity (>99% ee). orgsyn.org Other chiral amines and amino acid derivatives, such as (S)-proline, have also been used as resolving agents. researchgate.netresearchgate.net

| Chiral Resolving Agent | Enantiomer Selectively Precipitated | Typical Outcome |

|---|---|---|

| N-Benzylcinchonidinium chloride | (R)-BINOL | (S)-BINOL remains in solution. Both enantiomers can be recovered with >99% ee. orgsyn.org |

| (S)-Proline | (S)-BINOL | Forms a crystalline complex with (S)-BINOL, allowing for separation. researchgate.net |

| (1R,2R)-Diaminocyclohexane | - | Reported as an efficient resolving agent. researchgate.net |

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. wikipedia.org For BINOL, various CSPs have been shown to be effective. Polysaccharide-based CSPs, such as Chiralpak IA, are capable of resolving BINOL and its derivatives under normal-phase conditions. researchgate.net Other CSPs have been developed specifically with BINOL or its derivatives as the chiral selector. For instance, a novel CSP was prepared by bonding an (R)-BINOL derivative to a silica (B1680970) gel surface, which was then used to separate racemic solutes. mdpi.comnih.gov The mechanism of separation on these columns typically involves transient diastereomeric interactions, such as hydrogen bonding and π-π stacking, between the enantiomers and the chiral selector of the stationary phase. nih.gov

Optical Resolution Techniques for Racemic BINOL

Direct Synthesis of 1,1'-Bi(2-Naphthyl diacetate)

Once enantiomerically pure (S)-(+)-1,1'-Bi-2-naphthol is obtained through either asymmetric synthesis or resolution, the final step is a straightforward acylation reaction to produce (S)-(+)-1,1'-BI(2-Naphthyl diacetate). This is an esterification reaction where the two hydroxyl groups of BINOL are converted to acetate esters.

The reaction is typically carried out by treating (S)-BINOL with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction. Alternatively, heating (S)-BINOL with acetic acid in the presence of a small amount of a strong acid catalyst or zinc dust can also yield the diacetate product. aacmanchar.edu.in The reaction is generally high-yielding and proceeds without racemization of the axially chiral BINOL core.

Esterification of Enantiopure BINOL (e.g., with Acetic Anhydride or Acetyl Chloride)

The acylation of the hydroxyl groups of enantiopure (S)-BINOL is a straightforward and widely practiced method for synthesizing the diacetate. This reaction typically involves treating (S)-BINOL with an acetylating agent such as acetic anhydride or acetyl chloride. A base, commonly a tertiary amine like triethylamine or pyridine, is used to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to facilitate the reaction.

The general procedure involves dissolving (S)-BINOL in a suitable aprotic solvent, such as ethyl ether or dichloromethane (B109758). The base is added, followed by the slow addition of the acetylating agent. The reaction is often exothermic, particularly with acetyl chloride, and may require cooling to control the reaction rate and prevent side reactions. orgsyn.org After the reaction is complete, a standard aqueous workup is performed to remove the base and any unreacted reagents, followed by purification, typically through recrystallization, to yield the pure (S)-(+)-1,1'-BI(2-Naphthyl diacetate). The high reliability of this method makes it a staple for accessing this key chiral compound.

Green Chemistry Approaches to Diacetate Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry approaches for the synthesis of BINOL derivatives have been explored. rsisinternational.org For the diacetate specifically, a method has been reported that involves heating (S)-BINOL with acetic acid in the presence of a pinch of zinc dust. aacmanchar.edu.in This procedure, which yielded the diacetate product in 83% yield, represents a greener alternative by potentially avoiding chlorinated solvents and complex bases. aacmanchar.edu.in

Another facet of green chemistry in this context is the synthesis of the BINOL precursor itself. Methods using solid-supported catalysts, such as Cu-Montmorillonite clay, for the oxidative coupling of 2-naphthol offer an environmentally benign route to racemic BINOL. rsisinternational.orgaacmanchar.edu.in Such approaches reduce hazardous waste and can operate under solvent-free conditions, aligning with the core principles of green chemistry. aacmanchar.edu.iniosrjournals.org

Preparation of Substituted (S)-(+)-1,1'-Bi(2-Naphthyl diacetate) Derivatives

The modification of the (S)-(+)-1,1'-BI(2-Naphthyl diacetate) core is crucial for fine-tuning its properties for specific applications in catalysis and materials science. nih.govnih.gov The acetate groups play a significant role in directing the regioselectivity of subsequent substitution reactions.

Regioselective Substitution Strategies Guided by Acetate Groups

The electronic properties of the acetate groups are key to controlling where new functional groups are introduced onto the binaphthyl rings. Compared to the strongly electron-donating hydroxyl groups of BINOL, the acetate groups are significantly less activating. nih.govacs.org This electronic difference fundamentally alters the regioselectivity of electrophilic substitution reactions.

A prime example of the directing power of the acetate groups is seen in the bromination of (S)-(+)-1,1'-BI(2-Naphthyl diacetate). nih.govacs.org While the electrophilic bromination of BINOL itself typically occurs at the 6,6'-positions, the reaction on the diacetate derivative shows a different outcome. The reduced electron-donating capacity of the acetate groups deactivates the naphthyl system towards electrophilic attack, particularly at the 6,6'-positions. Consequently, the 5,5'-positions become the more reactive sites for electrophiles. nih.govacs.org

In a reported procedure, treating (R)-BINOL diacetate with bromine in dichloromethane in the presence of pyridine resulted in 5,5'-dibromination, affording the product in a 42% yield. acs.org This demonstrates a clear shift in regioselectivity, directly attributable to the electronic influence of the acetate protecting groups. nih.gov

Reaction Data: Bromination of BINOL Diacetate

| Reactant | Reagent | Solvent | Product | Position of Substitution | Yield | Citation |

| (R)-BINOL diacetate | Bromine (6 equiv), Pyridine | CH₂Cl₂ | (R)-5,5'-dibromo-BINOL diacetate | 5,5' | 42% | acs.org |

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings, including the BINOL scaffold. mdpi.comrsc.orgresearchgate.net This strategy offers alternative pathways to introduce substituents at various positions that may be difficult to access through classical electrophilic substitution. Research has shown that C-H activation can be used to functionalize BINOL and its derivatives at the 3-, 4-, 5-, 6-, and 7-positions. nih.govnih.govacs.org While many examples focus on BINOL ethers or other derivatives, the principles are applicable to the diacetate, where the directing group and catalyst system can be tailored to target specific C-H bonds, enabling the synthesis of a diverse array of structurally complex analogs. researchgate.netpsu.edu

Synthesis of Structurally Modified Analogs for Specific Research Objectives

The synthesis of structurally modified analogs of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) is driven by the need for tailored chiral ligands and materials. researchgate.net By introducing various substituents onto the binaphthyl backbone, researchers can modulate the steric and electronic properties of the molecule. rsc.org These modifications are often aimed at enhancing enantioselectivity in asymmetric catalysis or creating novel materials with specific optical or electronic properties. nih.govmdpi.com

For instance, substituted BINOLs, often prepared via intermediates where the hydroxyl groups are protected as acetates or other esters, are used as ligands in a wide range of asymmetric reactions. The synthesis of 3,3'-disubstituted BINOL derivatives, for example, has been explored to create effective ligands for the asymmetric ethylation of aldehydes. nih.gov Similarly, the introduction of bulky or electron-withdrawing groups, such as in (S)-3,3',6,6'-tetrakis(trifluoromethyl)-BINOL, can lead to highly effective catalysts for specific transformations like the asymmetric synthesis of allenes. mdpi.com These synthetic efforts underscore the importance of the diacetate not only as a stable derivative but also as a key intermediate in the construction of advanced chiral molecules.

Reactivity and Transformation Studies of S + 1,1 Bi 2 Naphthyl Diacetate

Influence of Acetate (B1210297) Functionalization on Aromatic Reactivity

The addition of acetate groups to the BINOL scaffold significantly modifies the reactivity of the naphthyl rings. This functionalization imposes both electronic and steric changes that alter the course of aromatic substitution reactions compared to the parent BINOL.

Electronic Effects on Electrophilic Aromatic Substitution Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the binaphthyl system is highly sensitive to the electronic properties of the substituents at the 2 and 2' positions. nih.govnih.gov In the parent (S)-BINOL, the hydroxyl groups are strongly electron-donating, which activates the naphthyl rings towards electrophilic attack. This activation is most pronounced at the positions para to the hydroxyl groups, leading to highly regioselective substitution at the 6 and 6' positions. acs.org

However, when (S)-BINOL is converted to (S)-(+)-1,1'-Bi(2-naphthyl diacetate), the electronic landscape changes. The acetate groups are less electron-donating than the hydroxyl groups. nih.govnih.gov This reduction in electron-donating capacity deactivates the 6 and 6' positions relative to other sites on the aromatic rings. Consequently, the regioselectivity of electrophilic substitution is shifted. Research has shown that the bromination of BINOL diacetate with bromine in the presence of pyridine (B92270) results in substitution at the 5 and 5' positions. nih.govnih.gov This demonstrates a clear shift in reactivity, governed by the electronic influence of the acetate functionalization. nih.govnih.govacs.org

| Starting Material | Reaction Conditions | Major Product | Position of Substitution | Reference |

|---|---|---|---|---|

| (R)-BINOL | Br2 in CH2Cl2 at -75 °C | (R)-6,6'-Dibromo-1,1'-bi-2-naphthol | 6,6' | acs.org |

| (R)-1,1'-Bi(2-naphthyl diacetate) | Br2 (6 equiv), pyridine, CH2Cl2, rt, 81 h | (R)-5,5'-Dibromo-1,1'-bi(2-naphthyl diacetate) | 5,5' | nih.gov |

Steric Effects in Reaction Pathways

The 1,1'-binaphthyl framework is characterized by significant steric hindrance due to the two bulky naphthyl units connected by a single bond. The rotation around this bond is restricted, leading to atropisomerism. This inherent steric bulk plays a crucial role in directing reaction pathways. Electrophilic attack at the 8 and 8' positions, for instance, is generally disfavored due to severe steric hindrance. acs.org

The acetate groups of (S)-(+)-1,1'-Bi(2-naphthyl diacetate) are bulkier than the hydroxyl groups of BINOL, further contributing to the steric environment around the chiral axis. This increased steric demand can influence the approach of reagents and the stability of transition states, reinforcing the regioselectivity determined by electronic factors. While direct studies quantifying the steric effect of the diacetate are limited, the general principles governing BINOL derivatives suggest that substituents at the 3 and 3' positions, which are close to the reaction center in many catalytic applications, are particularly sensitive to steric effects. These effects are critical for achieving high levels of stereoinduction in asymmetric catalysis.

Role as a Leaving Group in Photoreactivity and Other Mechanisms

The acetate moiety can function as a leaving group under specific conditions, particularly upon photochemical activation. The use of photolabile protecting groups (PPGs) is a well-established strategy in organic synthesis to control the release of active molecules with high spatiotemporal precision. researchgate.netnih.gov Esters are among the functionalities that can be designed to be photolabile. researchgate.net

Photolysis of simple 1-naphthyl esters can initiate a photo-Fries rearrangement, which proceeds via the formation of an intermediate acyl/1-naphthyloxyl singlet radical pair, demonstrating that the ester's C-O bond can be cleaved by light. nih.gov While this is an intramolecular rearrangement, other pathways involving the departure of the acetate group are plausible.

Investigation of Naphthalenylmethyl Cation Formation

The formation of a carbocation via the departure of the acetate group is a key potential reactive pathway. While direct photolysis of (S)-(+)-1,1'-Bi(2-naphthyl diacetate) to form a naphthalenylmethyl cation has not been extensively detailed, analogous systems provide insight into this possibility. Studies on the photoinduced electron transfer of tri-1-naphthyl phosphate (B84403)—a related biaryl system—show that its radical cation can form an intramolecular π-dimer, which then eliminates a 1,1'-binaphthyl radical cation. nih.gov The electron-withdrawing nature of the phosphate group was found to be crucial for this elimination. nih.gov

By analogy, it is conceivable that photoinduced electron transfer from the BINOL diacetate could generate a radical cation. The electron-withdrawing acetyl groups could facilitate the subsequent cleavage of the C-O bond, eliminating an acetate anion and forming a stabilized naphthalenylmethyl-type cation (or radical cation). This proposed mechanism suggests that the diacetate could serve as a photochemical precursor to a reactive cationic intermediate, opening avenues for further reactions.

Derivatization Pathways from the Diacetate Scaffold

(S)-(+)-1,1'-Bi(2-naphthyl diacetate) is primarily regarded as a stable, protected version of (S)-BINOL. Its most significant role in synthesis is as a direct precursor to the free diol, which is a cornerstone of asymmetric catalysis.

Hydrolysis to Enantiopure BINOL for Subsequent Transformations

The hydrolysis of the acetate groups is a straightforward and crucial transformation. This deprotection step regenerates the enantiomerically pure (S)-BINOL, which is the starting material for a vast library of important chiral ligands and catalysts, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and various BINOL-derived phosphoric acids. nih.govmdpi.com

The hydrolysis can be achieved under standard basic or acidic conditions. Furthermore, enzymatic methods have been developed for the kinetic resolution of BINOL esters, showcasing the utility of hydrolysis in achieving high enantiopurity. mdpi.comnih.gov For instance, lipases can selectively hydrolyze one enantiomer of a BINOL ester, allowing for the separation of the enantiomers. mdpi.com The regeneration of enantiopure (S)-BINOL from its diacetate derivative is a fundamental step that precedes its widespread application in asymmetric synthesis. nih.govresearchgate.net

| Substrate | Method | Reagents/Conditions | Product | Significance | Reference |

|---|---|---|---|---|---|

| BINOL diester | Chemical Hydrolysis | Base (e.g., NaOH, KOH) or Acid | BINOL | Standard deprotection | nih.gov |

| BINOL monoester | Enzymatic Hydrolysis (Kinetic Resolution) | Lipase (Candida antarctica) | (R)-BINOL and unreacted (S)-monoester | Enantioselective synthesis | mdpi.com |

| Chiral BINOL-phosphate esters | Enzymatic Hydrolysis | Phosphotriesterase (Sb-PTE) | Hydrolyzed BINOL phosphate derivatives | Atropselective hydrolysis | nih.gov |

Conversion to Other Chiral Ligands and Auxiliaries (e.g., Phosphoric Acids, BINAP)

(S)-(+)-1,1'-Bi(2-naphthyl diacetate) serves as a protected form of (S)-1,1'-bi-2-naphthol ((S)-BINOL), a cornerstone of asymmetric synthesis. The diacetate is primarily a precursor, and its reactivity is centered on the hydrolysis of the acetate groups to liberate the free diol, (S)-BINOL. This deprotection is the critical first step to access a vast library of valuable chiral ligands and auxiliaries. The liberated (S)-BINOL is the direct starting material for synthesizing prominent ligand classes such as chiral phosphoric acids and the widely used diphosphine ligand, BINAP. wikipedia.orgacs.org

The conversion process begins with the hydrolysis of the diacetate. This can be achieved through standard chemical methods, such as base-catalyzed transesterification with sodium methoxide, or through enzymatic resolution techniques. wikipedia.orgmdpi.comorgsyn.org For instance, enzymes like cholesterol esterase can selectively hydrolyze the diester. wikipedia.orgmdpi.com Once enantiomerically pure (S)-BINOL is obtained, it becomes the platform for further transformations. orgsyn.org

Synthesis of (S)-BINOL-Derived Phosphoric Acids

Chiral phosphoric acids derived from (S)-BINOL are highly effective Brønsted acid organocatalysts, utilized in a multitude of enantioselective transformations. psu.edusigmaaldrich.comnih.gov The synthesis is a straightforward two-step process starting from (S)-BINOL.

Phosphorylation : (S)-BINOL is reacted with phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine or triethylamine (B128534), to form an intermediate phosphorochloridate.

Hydrolysis : The resulting intermediate is carefully hydrolyzed with water to yield the final chiral phosphoric acid.

The general reaction scheme is depicted below: (S)-BINOL → (S)-BINOL-derived Phosphorochloridate → (S)-BINOL-derived Phosphoric Acid

This methodology allows for the preparation of a wide array of phosphoric acid catalysts. By substituting the 3,3'-positions of the BINOL scaffold prior to phosphorylation, the steric and electronic properties of the resulting catalyst can be fine-tuned to achieve high selectivity in specific reactions. acs.org These catalysts are prized for their ability to activate substrates through a dual hydrogen-bonding network, providing a well-defined chiral environment for asymmetric bond formation. nih.gov

Table 1: Representative Synthesis of a (S)-BINOL-Derived Phosphoric Acid

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | (S)-BINOL | POCl₃, Triethylamine | (S)-4-Hydroxydinaphtho[2,1-d:1',2'-f] psu.edusigmaaldrich.comwikipedia.orgdioxaphosphepine 4-oxide | Anhydrous solvent (e.g., Dichloromethane (B109758) or Toluene), 0 °C to room temperature. |

| 2 | (S)-4-Hydroxydinaphtho[2,1-d:1',2'-f] psu.edusigmaaldrich.comwikipedia.orgdioxaphosphepine 4-oxide | Water | (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | Hydrolysis of the intermediate, often in situ. |

Synthesis of (S)-BINAP

(S)-BINAP, or (S)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, is a Nobel Prize-winning chiral diphosphine ligand with extensive applications in transition-metal-catalyzed asymmetric synthesis, particularly hydrogenation and cross-coupling reactions. wikipedia.orgorgsyn.org A concise and widely adopted approach to (S)-BINAP begins with enantiomerically pure (S)-BINOL, avoiding the need for resolving a racemic mixture of the final ligand. orgsyn.org

The key steps in a modern synthesis of (S)-BINAP from (S)-BINOL are:

Triflation : The hydroxyl groups of (S)-BINOL are converted into trifluoromethanesulfonate (B1224126) (triflate) groups, which are excellent leaving groups. This is typically achieved by reacting (S)-BINOL with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine.

Phosphination : The resulting (S)-BINOL-bis(triflate) undergoes a nickel-catalyzed cross-coupling reaction with diphenylphosphine (B32561) (Ph₂PH) or a related phosphorus source like diphenylphosphine oxide (Ph₂P(O)H). orgsyn.org If diphenylphosphine oxide is used, a subsequent reduction step, often with a silane (B1218182) reductant like trichlorosilane (B8805176) (HSiCl₃), is required to obtain the final phosphine (B1218219). orgsyn.orgorgsyn.org

This route is highly efficient and preserves the chiral integrity of the binaphthyl backbone. orgsyn.org

Table 2: Common Synthetic Route to (S)-BINAP from (S)-BINOL

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions | Reported Yield |

|---|---|---|---|---|---|

| 1 | (S)-BINOL | Triflic anhydride (Tf₂O), Pyridine | (S)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) | Dichloromethane (DCM), 0 °C | Quantitative |

| 2 | (S)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) | Diphenylphosphine oxide (Ph₂P(O)H), NiCl₂(dppe), DABCO | (S)-[1,1'-Binaphthalene]-2,2'-diylbis(diphenylphosphine oxide) ((S)-BINAPO) | DMF, 100 °C | ~77% (crystallized from reaction) orgsyn.org |

| 3 | (S)-BINAPO | Trichlorosilane (HSiCl₃), Triethylamine (Et₃N) | (S)-BINAP | Toluene, reflux | High yield (~97%) orgsyn.org |

Applications of S + 1,1 Bi 2 Naphthyl Diacetate and Its Derivatives in Advanced Asymmetric Synthesis and Catalysis Research

Asymmetric Catalysis Facilitated by BINOL-Derived Chiral Ligands

The versatility of the (S)-BINOL framework, obtained from the hydrolysis of its diacetate precursor, allows for its incorporation into numerous catalytic systems. nih.gov These systems are broadly categorized into metal-complexed catalysts, where BINOL acts as a chiral ligand, and Brønsted acid organocatalysts, where it forms the backbone of chiral phosphoric acids. rsc.orgresearchgate.net Both approaches have led to significant advancements in the stereocontrolled synthesis of complex molecules. nih.gov

Metal-Complexed Catalytic Systems

The hydroxyl groups of BINOL readily coordinate with various metal centers, forming chiral complexes that effectively transfer stereochemical information to the reactants. This has been exploited in the development of catalytic systems based on titanium, indium, copper, and palladium, among others. nih.govdocumentsdelivered.com

Titanium(IV) complexes derived from BINOL are powerful catalysts for enantioselective carbon-carbon bond-forming reactions. nih.gov The in situ generated Ti-BINOLate species have been successfully applied to the asymmetric addition of nucleophiles to carbonyl compounds. acs.org A key area of application is the enantioselective addition of alkynylzinc reagents to ketones. The (S)-BINOL-Ti complex effectively controls the facial selectivity of the addition, leading to the formation of chiral tertiary propargyl alcohols with high enantiomeric excess.

Mechanistic studies suggest that the active catalyst is a well-defined BINOLate-titanium complex. nih.gov The reaction's success is often dependent on the precise structure of the titanium complex, which can exist in various forms, including monomeric, dimeric, and trimeric species. nih.govacs.org The nature of the solvent and the concentration of the reactants can also have a pronounced effect on the enantioselectivity of these transformations. acs.org

Another significant application is the enantioselective arylation of aldehydes. These reactions demonstrate the ability of the Ti-BINOLate catalyst to facilitate the transfer of aryl groups from organometallic reagents to aldehyde electrophiles, affording chiral diarylmethanols in high yields and enantioselectivities. The stereochemical outcome is dictated by the chiral environment created by the BINOL ligand around the titanium center. acs.org

Table 1: Enantioselective Additions Catalyzed by Titanium(IV)-BINOLate Complexes

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Alkynylzinc Addition | Ketones | Alkynylzinc | (S)-BINOL/Ti(O-i-Pr)₄ | Up to >99% | acs.org |

| Aryl Transfer | Aldehydes | Arylboronic acids | (S)-BINOL/Ti(O-i-Pr)₄ | High | acs.org |

| Alkyl Addition | Aldehydes | Dialkylzinc | (S)-BINOL/Ti(O-i-Pr)₄ | High | nih.gov |

Chiral indium(III) complexes generated from (S)-BINOL and indium trichloride (B1173362) (InCl₃) have emerged as highly effective catalysts for the asymmetric allylation of carbonyl compounds. rsc.orgrsc.org These reactions typically employ allyltributylstannane (B1265786) as the allyl source and provide access to valuable homoallylic alcohols with excellent enantioselectivity. rsc.org The reaction is applicable to a wide range of aldehydes, including aromatic, α,β-unsaturated, and aliphatic substrates, consistently delivering products with high enantiomeric excesses, often in the range of 90-96% ee. rsc.org

The catalytic system is also effective for the more challenging asymmetric allylation of ketones, affording chiral tertiary homoallylic alcohols with high levels of stereocontrol. nih.gov Mechanistic investigations suggest that the reaction proceeds through transmetalation from the allylstannane to the indium(III) center, forming a chiral allylindium species complexed with BINOL. This complex then reacts with the carbonyl compound in a highly organized, stereodetermining transition state. rsc.org The bifunctional nature of the indium catalyst is thought to play a role, activating both the nucleophile and the electrophile. nih.gov

Table 2: Asymmetric Allylation using Indium(III)-BINOLate Complexes

| Substrate | Catalyst System | Allyl Source | Yield | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | (S)-BINOL/InCl₃ | Allyltributylstannane | 76% | 92% | rsc.org |

| Cinnamaldehyde | (S)-BINOL/InCl₃ | Allyltributylstannane | 85% | 96% | rsc.org |

| Cyclohexanecarboxaldehyde | (S)-BINOL/InCl₃ | Allyltributylstannane | 82% | 90% | rsc.org |

| Acetophenone | (S)-BINOL/InCl₃ | Allyltributylstannane | High | Up to 93% | nih.gov |

Copper complexes incorporating chiral ligands derived from (S)-BINOL are versatile catalysts for a variety of asymmetric transformations. One notable application is in the enantioselective oxidative coupling of 2-naphthols to synthesize substituted BINOL derivatives themselves, showcasing the catalyst's utility in creating complex chiral structures. encyclopedia.pub

In the realm of C-N bond formation, copper-BINOL systems have been explored for asymmetric hydroamination reactions. A unified copper-catalyzed asymmetric umpolung hydroamination strategy has been developed for the direct synthesis of various β-amino acid derivatives, including esters, amides, and nitriles, with high regio- and enantioselectivity. chemrxiv.org Furthermore, copper-mediated enantioselective C-H alkynylation of ferrocenes has been achieved using modified chiral BINOL ligands, demonstrating the potential for these systems in activating C-H bonds stereoselectively. nih.gov The success of these reactions often relies on a ligand acceleration effect, where the BINOL-based ligand not only induces chirality but also enhances the reaction rate. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and ligands derived from (S)-BINOL play a crucial role in rendering these transformations asymmetric. researchgate.net While phosphine (B1218219) ligands like BINAP are famous in this context, the BINOL backbone itself is central to creating the necessary chiral environment. orgsyn.org Palladium-catalyzed carbonylation reactions, which introduce a carbonyl group into a molecule, are powerful methods for synthesizing ketones, esters, and amides. researchgate.netunipr.it The use of chiral ligands allows for the asymmetric synthesis of these valuable compounds.

Although high temperatures and pressures often associated with carbonylation can pose challenges to maintaining stereochemical integrity, significant progress has been made in palladium-catalyzed asymmetric carbonylation. nih.gov Beyond carbonylation, BINOL-derived ligands and their phosphate (B84403) derivatives are employed in other palladium-catalyzed cross-coupling reactions. For instance, a combination of a chiral BINOL-derived phosphoric acid and an achiral phosphine ligand has been used for the palladium(0)-catalyzed enantioselective arylation of unactivated C(sp³)–H bonds, demonstrating a unique approach where the chiral base controls enantioselectivity. nih.gov This method allows for the construction of fused indolines containing tri- and tetrasubstituted stereocenters with high enantiomeric excess.

Brønsted Acid Organocatalysis with BINOL-Derived Phosphoric Acids and Related Compounds

In a departure from metal-based catalysis, the (S)-BINOL scaffold is the foundation for a highly successful class of chiral organocatalysts: BINOL-derived phosphoric acids (BPAs). rsc.orgresearchgate.net These strong Brønsted acids have emerged as "privileged" catalysts, capable of activating a wide range of electrophiles, particularly imines, through hydrogen bonding. sigmaaldrich.comnih.gov The preparation of these phosphoric acids involves the phosphorylation of BINOL, often using phosphoryl chloride (POCl₃). nih.gov

BPAs have been successfully applied to a multitude of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, Pictet-Spengler reactions, and transfer hydrogenations of imines. rsc.orgnih.gov The catalyst's bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, is believed to be key to its ability to organize both the nucleophile and the electrophile in the transition state, leading to high levels of stereocontrol. researchgate.net The steric bulk at the 3 and 3' positions of the BINOL backbone is crucial and can be tuned to optimize enantioselectivity for a given reaction.

Table 3: Transformations Catalyzed by BINOL-Derived Phosphoric Acids

| Reaction Type | Substrates | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| Mannich Reaction | Aldehydes, Imines | Chiral Phosphoric Acid | High | nih.gov |

| Friedel-Crafts Alkylation | Indoles, Imines | Chiral Phosphoric Acid | High | sigmaaldrich.comsigmaaldrich.com |

| Reductive Amination | Imines | Chiral Phosphoric Acid | High | sigmaaldrich.com |

| Aza-Ene-Type Reaction | Enamides, Imines | Chiral Phosphoric Acid | High | rsc.org |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. (S)-(+)-1,1'-BI(2-Naphthyl diacetate) and its parent diol are excellent substrates for enzymatic processes aimed at producing enantiopure materials.

One of the most direct and efficient applications of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) is in enzymatic kinetic resolution. Racemic 1,1'-bi-2-naphthol (B31242) can be acylated to form the corresponding racemic diacetate. This racemic diester is then subjected to enzymatic hydrolysis. Enzymes, particularly lipases and esterases, can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the diester back to the diol while leaving the other enantiomer untouched. nih.gov

A well-established procedure uses cholesterol esterase to selectively hydrolyze the (S)-diester from a racemic mixture of 1,1'-bi-2-naphthyl dipentanoate, a compound structurally similar to the diacetate. orgsyn.org This leaves the (R)-diester unreacted, which can then be separated and hydrolyzed chemically to yield highly enantiopure (R)-BINOL. Conversely, this method allows for the isolation of (S)-BINOL from the aqueous phase. orgsyn.org This enzymatic approach is valued for its mild reaction conditions and high selectivity, often providing access to both enantiomers of BINOL with high enantiomeric purity. wikipedia.orgorgsyn.org

| Enzyme | Substrate | Product 1 | Product 2 | Key Outcome | Reference |

|---|---|---|---|---|---|

| Cholesterol Esterase | rac-1,1'-Bi-2-naphthyl dipentanoate | (S)-BINOL | (R)-1,1'-Bi-2-naphthyl dipentanoate | Efficient separation of enantiomers | orgsyn.org |

| Lipase | rac-1,1'-Binaphthyl-2,2'-diyl diacetate | (S)-BINOL | (R)-1,1'-Binaphthyl-2,2'-diyl diacetate | Kinetic resolution to obtain enantiopure BINOL | nih.gov |

Biocatalytic desymmetrization is a powerful strategy for generating chiral molecules from prochiral or meso compounds. acs.org This approach has been successfully applied to the synthesis of atropisomers, including axially chiral biaryls. nih.govresearchgate.net Instead of resolving a racemic mixture, this method creates the chiral axis in a selective manner from a symmetric precursor. Enzymes such as oxidoreductases (e.g., alcohol dehydrogenases, ketoreductases) and hydrolases are employed to differentiate between two enantiotopic groups in a prochiral biaryl substrate. acs.orgbris.ac.uk For example, the enzymatic atroposelective reduction of a biaryl dialdehyde (B1249045) can yield a mono-alcohol with high enantiomeric excess, thereby establishing the axial chirality. researchgate.net Engineered imine reductases (IREDs) have also been identified that can catalyze the desymmetrization of biaryls to furnish both (R) and (S) atropisomeric amines in excellent yields and selectivities. researchgate.netnih.gov

Asymmetric Induction in Stoichiometric Reactions

Beyond catalysis, enantiopure compounds derived from (S)-(+)-1,1'-BI(2-Naphthyl diacetate) are widely used as chiral auxiliaries in stoichiometric amounts to control the stereochemical outcome of reactions.

Once (S)-BINOL is liberated from its diacetate form, it can be used as a chiral ligand or auxiliary in stoichiometric quantities to create chiral reagents. orgsyn.org A prominent example is the preparation of chiral reducing agents. The reaction of (S)-BINOL with lithium aluminum hydride (LiAlH₄) can produce different reagents depending on the stoichiometry. wikipedia.org

BINAL-H (Lithium dihydrido(binaphthoxy)aluminate): Prepared from a 1:1 molar ratio of (S)-BINOL and LiAlH₄, this reagent is a highly effective chiral reducing agent for asymmetrically reducing prochiral ketones to chiral secondary alcohols.

ALB (Aluminium lithium bis(binaphthoxide)): Prepared from a 2:1 molar ratio of (S)-BINOL and LiAlH₄, this chiral Lewis acid has been used as a catalyst in asymmetric Michael reactions. wikipedia.org

The use of (S)-BINOL as a stoichiometric auxiliary ensures that the chirality is effectively transferred during the reaction, leading to products with high enantiopurity.

Development of New Asymmetric Reactions and Methodologies

The axially chiral scaffold of 1,1'-bi-2-naphthol (BINOL) and its derivatives, such as (S)-(+)-1,1'-BI(2-Naphthyl diacetate), serves as a foundational element in the innovation of asymmetric synthesis. The development of novel reactions and methodologies is largely propelled by the strategic modification of the BINOL framework. By functionalizing the two hydroxyl groups, chemists have engineered a vast and versatile library of chiral ligands and catalysts, expanding the frontiers of enantioselective transformations. These derivatives are instrumental in both discovering new types of asymmetric reactions and refining existing methods to achieve higher efficiency and stereoselectivity.

A significant area of methodological development has been the asymmetric oxidative coupling of 2-naphthols to produce chiral BINOLs themselves. This advancement provides enantiomerically enriched precursors for a multitude of other chiral ligands. Researchers have developed several catalytic systems, primarily using transition metals paired with chiral ligands, to achieve this transformation with high yields and enantioselectivities. mdpi.comnih.gov For instance, iron complexes generated in situ have proven effective. Liu's group developed a method using Fe(ClO₄)₂ and a bisquinolyldiamine (BQCN) ligand for the asymmetric oxidative homo-coupling of 2-naphthols, reporting excellent yields of up to 99% and enantiomeric excesses reaching 81%. mdpi.comnih.gov Similarly, Ishihara and co-workers utilized a chiral Fe(II)-diphosphine oxide complex, achieving yields as high as 98% and enantiomeric excesses between 60% and 85%. mdpi.comnih.govencyclopedia.pub Copper-based catalysts have also been extensively explored. Chen and colleagues reported a system using CuBr and a chiral spirocyclic pyrrolidine (B122466) oxazoline (B21484) ligand that yielded (S)-BINOL derivatives with up to 99% ee and 87% yield. mdpi.comnih.govencyclopedia.pub

Table 1: Selected Methodologies for Asymmetric Oxidative Coupling of 2-Naphthols

| Metal Catalyst | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Fe(ClO₄)₂ | Bisquinolyldiamine (BQCN) | up to 99 | up to 81 | mdpi.comnih.govresearchgate.net |

| Fe(II) Complex | Chiral Diphosphine Oxide | up to 98 | 60-85 | mdpi.comnih.govencyclopedia.pub |

| CuBr | Spirocyclic Pyrrolidine Oxazoline | up to 87 | up to 99 | mdpi.comnih.govencyclopedia.pub |

| CuI | Picolinic Acid/Substituted BINOL | up to 89 | up to 96 | mdpi.comnih.govencyclopedia.pub |

| Cu(II) Complex | Macrocyclic/BINAN Complex | 70-96 | 68-74 | mdpi.comencyclopedia.pub |

Beyond the synthesis of the BINOL core, its derivatization has led to groundbreaking methodologies. The development of "vaulted" biaryl ligands, such as VAPOL and VANOL, represents a significant evolution from the original BINOL platform. sigmaaldrich.com These ligands possess deeper chiral pockets, which can lead to enhanced stereochemical control in certain reactions. A prime example is the asymmetric Diels-Alder reaction. A catalyst generated from Et₂AlCl and VAPOL provides excellent conversion rates and high stereoselectivity for the exo isomer in the cycloaddition of acrolein and cyclopentadiene. sigmaaldrich.com In contrast, the analogous catalyst derived from BINOL results in significantly lower enantiomeric excess for the same reaction. sigmaaldrich.com

Table 2: Ligand Comparison in the Asymmetric Diels-Alder Reaction of Acrolein and Cyclopentadiene

| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| VAPOL | Et₂AlCl-VAPOL | 98 | 98 (exo) | sigmaaldrich.com |

| BINOL | Et₂AlCl-BINOL | High | 13-41 | sigmaaldrich.com |

The modification of BINOL's hydroxyl groups into phosphate esters has given rise to a powerful class of chiral Brønsted acids. mdpi.com These BINOL-derived phosphoric acids are highly effective organocatalysts for a wide array of enantioselective reactions, including Friedel-Crafts alkylations, Mannich reactions, and various cycloadditions. mdpi.com Furthermore, the conversion of BINOL into chiral phosphine ligands, most famously BINAP, was a pivotal development in asymmetric catalysis. orgsyn.org These ligands are cornerstones of transition metal-catalyzed reactions, particularly in asymmetric hydrogenation and cross-coupling processes, enabling the synthesis of a multitude of chiral pharmaceuticals and fine chemicals. orgsyn.orgresearchgate.net The continuous exploration of new BINOL derivatives, including phosphoramidites, phosphonites, and ethers, ensures a steady stream of novel methodologies with improved reactivity and selectivity for advanced asymmetric synthesis. researchgate.netresearchgate.net

Research on S + 1,1 Bi 2 Naphthyl Diacetate in Molecular Recognition and Chiral Sensing

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry investigates the non-covalent interactions between molecules. The BINOL structure has demonstrated a significant aptitude for forming complex, hydrogen-bonded supramolecular assemblies. hhu.dersc.org These structures are foundational to creating host-guest systems, where a larger host molecule can selectively bind a smaller guest molecule.

Research has shown that 1,1'-bi-2-naphthol (B31242) (BINOL) can co-crystallize with its deprotonated form, BINOLAT, to form extended, hydrogen-bonded strands. hhu.dersc.org These strands, featuring naphthyl-paneled architecture, create specific cavities and channels. The nature of the assembly is adaptable, changing based on whether the BINOL used is a racemic mixture or a pure enantiomer, such as the (S)-enantiomer. hhu.de These well-defined cavities are capable of encapsulating guest species, particularly metal ions. For instance, studies have detailed the formation of complexes where Cd(II) or Ag(I) ions are housed within the supramolecular structure. hhu.dersc.org This behavior highlights the potential of the binaphthyl scaffold to act as a selective host, a key principle in designing more complex recognition systems. nih.gov

Enantioselective Recognition of Chiral Substrates (e.g., Amino Alcohols, Amino Acids)

A significant application of the binaphthyl scaffold is in the enantioselective recognition of biologically important chiral molecules like amino alcohols and amino acids. nih.govmagtech.com.cn The development of fluorescent sensors that can distinguish between the enantiomers of these substrates is a major area of research, potentially offering rapid methods for analyzing chiral compounds. nih.govnsf.govchemistryviews.org

The recognition process relies on the formation of transient diastereomeric complexes between the chiral sensor and the substrate enantiomers. The differing stability of these complexes leads to a distinguishable signal, typically a change in fluorescence intensity. chemistryviews.org

Key research findings include:

Enhanced Binding and Quenching: A tetrahydroxyl derivative of (S)-BINOL was shown to have increased binding affinity and significantly improved fluorescence quenching efficiency for chiral amino alcohols when compared to the parent BINOL. nih.govnih.gov The additional hydroxyl groups facilitate stronger interaction with the substrate. nih.gov

Chemoselective and Enantioselective Sensing: A diarylacetylene-containing (R)-BINOL derivative, when used with Zn(OAc)₂, acts as a highly selective fluorescent probe for the amino acid serine. nsf.gov The sensor exhibits a dramatic fluorescence enhancement in the presence of L-serine, while its response to D-serine and 17 other common amino acids is negligible. nsf.gov The enantioselective fluorescence enhancement ratio for serine was reported to be as high as 15. nsf.gov

Biphasic System Recognition: To minimize interference from other components in a sample, highly fluorinated bis(binaphthyl) probes have been developed. chemistryviews.org These probes operate in a biphasic system (e.g., water and a fluorous solvent) and show highly enantioselective fluorescence responses to a variety of amino acids in the presence of Zn(II). chemistryviews.org The selectivity is attributed to the formation of imine-Zn(II) complexes with varying stabilities for each enantiomer. chemistryviews.org

| Binaphthyl Derivative | Target Substrate | Key Finding | Enantioselectivity (ef) | Reference |

|---|---|---|---|---|

| (R)-2 + Zn(OAc)₂ (diarylacetylene-BINOL) | Serine | High chemoselectivity and enantioselective fluorescence enhancement for L-serine. | Up to 15 | nsf.gov |

| Perfluoroalkyl-substituted bis(binaphthyl) + Zn(II) | Histidine | Enantioselective recognition in a biphasic fluorous-organic system. | Up to 45.2 | chemistryviews.org |

| Cyclohexane-1,2-diamine-based bisbinaphthyl | (S)-Mandelic Acid | Over 20-fold fluorescence enhancement with the matched enantiomer. | Up to 46 | nih.gov |

Development of Chiral Fluorescent Sensors

Chiral fluorescent sensors based on the binaphthyl framework are designed to convert the subtle event of chiral recognition into an easily measurable optical signal. nih.govmdpi.com These sensors offer the potential for real-time, high-sensitivity analysis, which is in high demand for applications like high-throughput screening in drug discovery. nih.gov

The effectiveness of a chiral fluorescent sensor is rooted in its molecular design. Several key principles guide the development of binaphthyl-based sensors:

Rigid Chiral Scaffold: The 1,1'-binaphthyl unit provides a conformationally rigid and axially chiral backbone, which is considered a crucial element for constructing effective chiral sensors. mdpi.com This rigidity helps in creating a well-defined chiral recognition pocket.

Strategic Placement of Functional Groups: The binaphthyl structure can be chemically modified at various positions. magtech.com.cnnih.gov By strategically placing functional groups (e.g., aldehydes, amines, crown ethers) that can interact with the target analyte, specific binding sites are created. nsf.govnih.gov The interaction between the sensor and the substrate is what triggers a change in the fluorescence signal.

Photo-induced Electron Transfer (PET) Mechanism: A common design strategy involves creating a sensor where the fluorescence is initially "off" or quenched due to a photo-induced electron transfer process within the molecule. nih.govnih.gov When the sensor binds to a target analyte, this PET process can be inhibited, causing the fluorescence to "turn on" and leading to a significant enhancement in the signal. nih.govinstras.com For example, the binding of a carboxylic acid proton to a nitrogen atom in the sensor can block PET and restore fluorescence. nih.gov

Exciton-Coupled Circular Dichroism (ECCD): In some macrocyclic sensors containing multiple binaphthyl units, the binding of a guest molecule can cause a subtle change in the dihedral angle between the naphthyl planes. This conformational shift modulates the circular dichroism (CD) signal, providing a sensitive method for detection. nih.gov

While many fluorescent sensors operate in dilute solutions, a fascinating class of molecules exhibits enhanced emission in the aggregated or solid state. This phenomenon, known as aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), has offered new pathways for designing highly sensitive materials. researchgate.netresearchgate.net

Molecules with AEE properties are typically weak emitters when dissolved in a solvent but become highly luminescent upon forming aggregates. researchgate.net The underlying mechanism is often the restriction of intramolecular vibrations and rotations (RIR) in the aggregated state. rsc.orgmdpi.com By limiting these non-radiative decay pathways, the energy is instead released as light, leading to a stronger fluorescent signal. rsc.org

Several binaphthyl-based systems have been designed to leverage this property:

Chiral Metal Complexes: A pair of chiral Zn(II) complexes featuring Schiff-base type binaphthyl ligands were synthesized and studied. rsc.org These complexes showed weak fluorescence in solution, but their photoluminescence quantum yields were twice as large in powder form, indicating a clear AEE effect. X-ray crystallography revealed that numerous intermolecular interactions in the solid state created a rigid 3D network, restraining molecular motion and enhancing emission. rsc.org

Axially Chiral Dicarboximides: Researchers have developed axially chiral 1,1′-bi(2-naphthol-4,5-dicarboximide)s that exhibit bright blue fluorescence with high quantum yields and notable aggregation-enhanced emission characteristics. rsc.org

The AEE phenomenon is particularly valuable for creating robust solid-state sensors and has potential applications in optoelectronic devices and biological imaging. researchgate.netresearchgate.net

Integration of S + 1,1 Bi 2 Naphthyl Diacetate into Advanced Materials Research

Chiral Metal-Organic Frameworks (MOFs) and Coordination Polymers

Chiral Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands, such as derivatives of BINOL, is a key strategy for inducing chirality within the framework, leading to applications in enantioselective separations and catalysis. While direct use of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) as a primary ligand in reported MOF syntheses is not extensively documented, its parent compound, (S)-BINOL, is a foundational component in this field.

The diacetate functionalization in (S)-(+)-1,1'-BI(2-Naphthyl diacetate) can serve as a precursor or a modifiable platform for creating suitable MOF ligands. The acetate (B1210297) groups can be hydrolyzed to yield the diol (BINOL), which can then be further functionalized to introduce coordinating groups necessary for MOF construction. For instance, tetracarboxylic acid substituted BINOL derivatives have been synthesized to construct chiral porous MOFs through coordination with metal ions like Cu(NO₃)₂ and CdCl₂. acs.org These MOFs have shown potential in enantioselective fluorescent sensing and asymmetric catalysis. acs.org The synthesis of such functionalized BINOL ligands often involves multiple steps where the hydroxyl groups of BINOL are protected, modified, and then deprotected. The diacetate form can act as a stable, protected version of BINOL during these synthetic transformations.

The general approach to synthesizing chiral MOFs often involves the reaction of a metal salt with a chiral organic linker under solvothermal conditions. The resulting framework's topology and properties are dictated by the coordination geometry of the metal ion and the structure of the organic ligand.

Table 1: Examples of BINOL-derived Ligands for Chiral MOFs

| Ligand Precursor | Functionalization | Resulting MOF Application |

| (S)-BINOL | Introduction of carboxylic acid groups | Enantioselective fluorescent sensing, Asymmetric catalysis |

| (S)-BINOL | Attachment of pyridine (B92270) moieties | Chiral recognition |

| (S)-BINOL | Phosphorylation | Asymmetric catalysis |

Optically Active Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The incorporation of chiral units, particularly at the core, can lead to optically active dendrimers with applications in chiral recognition and catalysis. (S)-(+)-1,1'-BI(2-Naphthyl diacetate) and its derivatives are attractive core molecules for such dendritic structures.

Research has demonstrated the synthesis of optically active dendrimers using a derivative of the target compound, specifically an optically pure diacetate of 4,4',6,6'-tetrabromo-1,1'-bi-2-naphthol. acs.org In this work, phenylacetylene-based dendrons were coupled to the chiral binaphthyl diacetate core. acs.org The resulting dendrimers exhibited efficient energy migration from the peripheral dendrons to the chiral core, leading to significantly enhanced fluorescence at higher generations. acs.org This phenomenon is particularly useful for developing sensitive enantioselective fluorescent sensors. acs.org

The synthesis of these dendrimers typically involves a convergent approach, where the dendritic wedges (dendrons) are synthesized first and then attached to the central core molecule. The diacetate functionality can be a stable handle for these coupling reactions.

Table 2: Properties of Dendrimers with a Binaphthyl Diacetate Core Derivative

| Dendrimer Generation | Key Property | Potential Application |

| Higher Generations | Enhanced fluorescence due to energy migration | Enantioselective fluorescent sensing |

| All Generations | High optical activity | Chiral recognition |

Chiral Conjugated Polymers for Advanced Applications

Chiral conjugated polymers combine the electronic properties of conjugated systems with the stereochemical specificity of chiral molecules. These materials are of interest for applications in chiral sensing, asymmetric catalysis, and chiroptical devices. The diacetate of BINOL has been directly utilized as a monomer in the synthesis of such polymers.

A notable example is the polymerization of the diacetate of (R)-1,1'-bi-2-naphthol with 1,3,5-triethynylbenzene to create a chiral microporous polymer. acs.org This polymer was specifically designed for the enantioselective fluorescent recognition of chiral amino alcohols. acs.org The porous nature of the polymer provides accessible sites for guest molecules, while the chiral environment of the BINOL units allows for stereospecific interactions.

The synthesis of these polymers is often achieved through cross-coupling reactions, such as Sonogashira or Suzuki couplings, between the functionalized binaphthyl monomer and a suitable comonomer. The diacetate groups in (S)-(+)-1,1'-BI(2-Naphthyl diacetate) can influence the electronic properties of the resulting polymer and may also serve as points for post-polymerization modification.

Table 3: Research Findings on Chiral Polymers from BINOL Diacetate

| Monomers | Polymerization Method | Polymer Type | Application |

| (R)-1,1'-bi-2-naphthol diacetate and 1,3,5-triethynylbenzene | Cross-coupling polymerization | Chiral microporous polymer | Enantioselective fluorescent recognition of chiral amino alcohols |

Research in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies such as frequency conversion and optical switching. The incorporation of chiral molecules into NLO materials can lead to unique chiroptical effects, such as nonlinear circular dichroism. The axially chiral structure of binaphthyl derivatives makes them promising candidates for second-order NLO materials.

While direct studies on the NLO properties of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) are not widely reported, research on BINOL-based chiral conjugated polymers has explored their NLO applications. acs.org The helical structure of these polymers, induced by the chiral binaphthyl units, can contribute to a significant second-order NLO response. The electronic properties of the binaphthyl system, which can be tuned by substituents like the acetate groups, play a crucial role in determining the magnitude of the NLO effect.

The acetate groups in (S)-(+)-1,1'-BI(2-Naphthyl diacetate) have a reduced electron-donating effect compared to the hydroxyl groups of BINOL. acs.org This modification of the electronic properties can influence the charge-transfer characteristics of the molecule, which is a key factor for second-order NLO activity. Theoretical studies on binaphthyl derivatives are often employed to predict their NLO properties, taking into account factors like molecular geometry and electronic structure.

Table 4: Factors Influencing NLO Properties of Binaphthyl Derivatives

| Structural Feature | Influence on NLO Properties |

| Axial chirality | Allows for non-zero second-order susceptibility |

| Conjugated polymer backbone | Enhances charge transfer and NLO response |

| Substituent groups (e.g., acetate) | Modulate electronic properties and molecular hyperpolarizability |

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Determination in Research Contexts

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Resolution Studies

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone technique for the enantiomeric resolution of binaphthyl derivatives, including (S)-(+)-1,1'-BI(2-Naphthyl diacetate). wikipedia.orgnih.gov The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, separation.

Research Findings:

Various studies have demonstrated the successful separation of BINOL and its derivatives using different types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, (R)-BINOL has been linked to silica (B1680970) gel to create a CSP for HPLC analysis. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for optimizing the separation. rsc.org The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers. In one study, the enantiomers of a BINOL derivative were successfully separated with an enantiomeric ratio of 94:6. rsc.org Another method involves the use of UltraPerformance Convergence Chromatography (UPC²), which has been shown to be significantly faster than normal-phase HPLC for separating BINOL enantiomers. waters.com

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection | Key Finding | Citation |

| HPLC | (R)-BINOL linked to silica gel | Hexane/Isopropanol | UV Detector (e.g., 220 nm, 230 nm, 254 nm) | Effective for resolving BINOL derivatives. nih.gov | nih.govrsc.org |

| UPC² | Not specified | CO₂ with a polar modifier (e.g., methanol) | Not specified | Offers a much faster separation compared to HPLC. waters.com | waters.com |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org This technique is particularly sensitive to the three-dimensional structure of molecules, making it ideal for confirming the absolute configuration and studying the conformational properties of (S)-(+)-1,1'-BI(2-Naphthyl diacetate).

Research Findings:

The CD spectrum of a chiral molecule is a unique fingerprint of its stereochemistry. For binaphthyl derivatives, the spectrum typically shows a characteristic exciton-coupled signal corresponding to the π-π* transitions of the naphthalene (B1677914) chromophores. nih.gov The sign and intensity of the CD bands are directly related to the dihedral angle between the two naphthyl rings, providing valuable information about the molecule's conformation in solution. nih.govnih.gov For instance, studies on various 1,1'-binaphthyl derivatives have shown that the dihedral angle can be close to 90° in some cases. researchgate.net The CD spectra of (R)- and (S)-BINOL exhibit mirror-image curves, allowing for unambiguous assignment of the absolute configuration. researchgate.net

| Compound | Key Spectral Feature | Information Gained | Citation |

| (S)-(+)-1,1'-BI(2-Naphthyl diacetate) and related compounds | Exciton-coupled CD bands | Absolute configuration, conformational analysis (dihedral angle) | nih.govnih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (S)-(+)-1,1'-BI(2-Naphthyl diacetate). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Research Findings:

The ¹H NMR spectrum of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) and its parent compound, BINOL, displays characteristic signals for the aromatic protons of the naphthyl rings. rsc.orgscielo.br The chemical shifts and coupling constants of these protons are sensitive to the substitution pattern and the dihedral angle between the rings. ¹³C NMR spectroscopy complements this information by providing the chemical shifts of all carbon atoms in the molecule, confirming the presence of the acetate (B1210297) groups and the binaphthyl core. rsc.org In some research contexts, chiral derivatizing or solvating agents are used in NMR to distinguish between enantiomers, where the signals for the two enantiomers appear at different chemical shifts. researchgate.net

Typical NMR Data for BINOL Derivatives:

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided | Citation |

| ¹H | 6.5 - 8.5 (aromatic), ~2.0 (acetate methyl) | Proton environment, coupling patterns | rsc.orgunibo.it |

| ¹³C | 110 - 155 (aromatic), ~20 (acetate methyl), ~170 (acetate carbonyl) | Carbon skeleton, presence of functional groups | rsc.orgunibo.it |

X-ray Crystallography for Absolute Configuration and Supramolecular Arrangements

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.comnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unequivocal proof of the (S) configuration of the binaphthyl backbone.

Research Findings:

A single-crystal X-ray diffraction analysis of an enantiomerically pure sample of a BINOL derivative allows for the unambiguous determination of its absolute configuration. springernature.com The analysis of the diffraction data can also reveal details about the packing of molecules in the crystal lattice, including any supramolecular arrangements such as hydrogen bonding or π-π stacking interactions. hhu.de For instance, the crystal structure of a related (R)-BINOL derivative showed a significant twist between the two naphthyl groups, with a dihedral angle of 71.8°. nih.gov The ability to determine the absolute structure is crucial and relies on the anomalous scattering of X-rays by the atoms in the crystal. ed.ac.ukthieme-connect.de

| Parameter | Information Obtained | Significance | Citation |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal | Fundamental crystallographic data | ed.ac.uk |

| Space Group | Symmetry of the crystal lattice | Determines the arrangement of molecules | ed.ac.uk |

| Atomic Coordinates | Precise position of each atom | Defines the complete molecular structure | springernature.comnih.gov |

| Flack Parameter | Determination of absolute configuration | Confirms the (S) or (R) configuration | ed.ac.uk |

| Supramolecular Interactions | Intermolecular forces (e.g., hydrogen bonds, π-stacking) | Understanding of crystal packing and properties | hhu.de |

Capillary Electrophoresis (CE) for Enantiomer Separation Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively used for the enantiomeric separation of chiral compounds like (S)-(+)-1,1'-BI(2-Naphthyl diacetate). researchgate.net The separation is based on the differential migration of charged species in an electric field, and for neutral compounds, this is achieved through techniques like Micellar Electrokinetic Chromatography (MEKC).

Research Findings:

For the separation of binaphthyl enantiomers, chiral selectors are added to the background electrolyte. nih.gov These selectors, which can include cyclodextrins or chiral surfactants, form transient diastereomeric complexes with the enantiomers. researchgate.netnih.gov The different mobilities of these complexes lead to their separation. Studies have shown that cyclodextrins can effectively separate the enantiomers of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, a close analog of BINOL. nih.gov The choice of chiral selector and the optimization of experimental conditions, such as pH and concentration of the selector, are critical for achieving baseline separation. nih.gov Vesicles formed from chiral surfactants have also been employed as a pseudostationary phase in CE for the enantioseparation of BINOL derivatives. iitkgp.ac.in

| CE Mode | Chiral Selector (Example) | Analyte | Key Finding | Citation |

| MEKC | Cyclodextrins, Cholic acid sodium salts | Binaphthyl derivatives | Successful enantioseparation achieved. nih.gov | nih.gov |

| Vesicle-based CE | Sodium N-[4-n-dodecyloxybenzoyl]-L-valinate | Binaphthyl derivatives | Vesicles act as an effective pseudostationary phase for chiral separation. iitkgp.ac.in | iitkgp.ac.in |

UV/Vis Spectrophotometry in Mechanistic and Property Research

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. uobabylon.edu.iq While not inherently a chiral technique, it is fundamental in research for determining the concentration of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) solutions and for studying its electronic properties.

Research Findings:

The UV/Vis spectrum of (S)-(+)-1,1'-BI(2-Naphthyl diacetate) is characterized by strong absorptions in the ultraviolet region, arising from the π-π* electronic transitions within the naphthalene rings. spectrabase.com The positions of the absorption maxima (λmax) and the corresponding molar absorptivities are key parameters. uobabylon.edu.iq This technique is often used in conjunction with other methods. For example, in HPLC, a UV/Vis detector is commonly used to monitor the elution of the separated enantiomers. rsc.org Furthermore, UV/Vis spectroscopy can be used to study the interaction of the compound with other molecules, such as proteins or metal ions, by observing changes in the absorption spectrum upon binding. researchgate.net

Typical UV/Vis Absorption Data for BINOL Derivatives:

| Compound | Solvent | λmax (nm) | Application | Citation |

| BINOL | Ethanol | ~230, ~320, ~335 | Concentration determination, detection in chromatography | researchgate.netspectrabase.com |

| BINOL-BSA complex | Aqueous buffer | Changes in absorption upon binding | Studying interactions with proteins | researchgate.net |

Future Directions and Emerging Research Avenues for S + 1,1 Bi 2 Naphthyl Diacetate

Exploration of Novel Catalytic Transformations and Substrate Scope Expansion

The utility of the BINOL scaffold, from which (S)-(+)-1,1'-bi(2-naphthyl diacetate) is derived, is continually expanding through the exploration of new chemical reactions and the broadening of compatible substrates. Future research will likely focus on designing specialized BINOL derivatives to catalyze challenging transformations with high efficiency and selectivity.

Key areas of exploration include:

C-H Bond Activation: Developing next-generation BINOL-derived ligands for transition-metal-catalyzed C-H activation is a significant frontier. These reactions allow for the direct functionalization of otherwise inert C-H bonds, offering more atom-economical and efficient synthetic routes.

Photoredox Catalysis: The integration of chiral BINOL-based ligands with photoredox catalysis opens doors to novel asymmetric transformations powered by visible light. This merger allows for the generation of radical intermediates under mild conditions, enabling reactions that are inaccessible through traditional thermal methods.

Electrochemical Synthesis: Nickel-catalyzed enantioselective electrochemical coupling of 2-naphthols has been shown to produce axially chiral BINOL derivatives with high yields and enantiomeric excess. nih.gov Future work will likely expand this electrochemical approach to other transformations, offering a greener alternative to chemical oxidants and reductants. nih.gov

Substrate Scope Expansion: A persistent goal is the expansion of substrate scope for known BINOL-catalyzed reactions. For instance, while the asymmetric addition of diethylzinc (B1219324) to aldehydes is well-established, research continues to develop more robust catalysts that are effective for a wider variety of aliphatic, aromatic, and heteroaromatic aldehydes with even higher yields and enantioselectivity. nih.govorganic-chemistry.org This involves fine-tuning the electronic and steric properties of the BINOL ligand. nih.gov

| Catalytic Transformation | Catalyst/Ligand System | Substrate Example | Key Findings |

| Asymmetric Ethylation | Titanium complex of (S)-3-(1H-benzimidazol-1-yl)-1,1'-bi-2-naphthol | Aromatic and Aliphatic Aldehydes | Generation of secondary alcohols in up to 99% yield and 91% enantiomeric excess (ee). nih.gov |

| Dialkylzinc Addition | 3,3'-Diphosphoryl-1,1'-bi-2-naphthol-Zn(II) Complexes | Aromatic, Aliphatic, and Heteroaromatic Aldehydes | Promotes C-C bond formation with high enantioselectivities (up to >99% ee). organic-chemistry.org |

| Electrochemical Reductive Coupling | Nickel-based catalyst with a chiral ligand | 2-Naphthols | Construction of axially chiral BINOL derivatives with yields up to 91% and enantiomeric excess up to 98%. nih.gov |

| Intramolecular Aldol Condensation | (S)-pyrrolidinyl-tetrazole | Binaphthyl precursor | Highly enantioselective synthesis of binaphthyl derivatives, demonstrating efficient transfer of stereochemical information. mdpi.com |

Design of Next-Generation Chiral Materials with Tunable Properties